molecular formula C16H24N2O3S B4859470 N-{4-[(2,6-dimethylpiperidin-1-yl)sulfonyl]phenyl}propanamide

N-{4-[(2,6-dimethylpiperidin-1-yl)sulfonyl]phenyl}propanamide

Cat. No.: B4859470
M. Wt: 324.4 g/mol
InChI Key: ILUFJDLJKKHSRI-UHFFFAOYSA-N
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Description

N-{4-[(2,6-dimethylpiperidin-1-yl)sulfonyl]phenyl}propanamide is a chemical compound that belongs to the class of sulfonamide derivatives This compound is characterized by the presence of a piperidine ring substituted with two methyl groups at positions 2 and 6, a sulfonyl group attached to a phenyl ring, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2,6-dimethylpiperidin-1-yl)sulfonyl]phenyl}propanamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(2,6-dimethylpiperidin-1-yl)sulfonyl]phenyl}propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of sulfonamide derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-{4-[(2,6-dimethylpiperidin-1-yl)sulfonyl]phenyl}propanamide involves the inhibition of specific enzymes and ion channels. The compound binds to the active site of the target protein, preventing its normal function. This inhibition can lead to various biochemical and physiological effects, such as the modulation of ion transport and enzyme activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[(2,6-dimethylpiperidin-1-yl)sulfonyl]phenyl}propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit specific enzymes and ion channels makes it a valuable tool in scientific research and potential therapeutic applications.

Properties

IUPAC Name

N-[4-(2,6-dimethylpiperidin-1-yl)sulfonylphenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3S/c1-4-16(19)17-14-8-10-15(11-9-14)22(20,21)18-12(2)6-5-7-13(18)3/h8-13H,4-7H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILUFJDLJKKHSRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2C(CCCC2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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